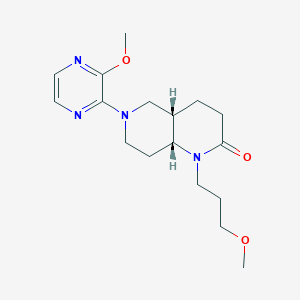![molecular formula C19H22N2O B5439640 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5439640.png)
1-[(2-methylphenyl)acetyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methylphenyl)acetyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound belonging to the class of piperazine derivatives. It was first synthesized in 1993 by a group of researchers led by David E. Nichols. MPAP has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
Mecanismo De Acción
The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes such as calcium signaling, ion channel activity, and protein folding. 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine binds to the sigma-1 receptor and modulates its activity, leading to the activation of various downstream signaling pathways. This results in the neuroprotective and cognitive-enhancing effects observed in animal models.
Biochemical and Physiological Effects:
1-[(2-methylphenyl)acetyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects in animal models. It can increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It can also increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These effects contribute to the neuroprotective and cognitive-enhancing effects of 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-methylphenyl)acetyl]-4-phenylpiperazine has several advantages for lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. It is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine. One area of interest is the potential therapeutic applications of 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another area of interest is the mechanism of action of 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine and its effects on various cellular processes. Further studies are also needed to investigate the pharmacokinetics and toxicity of 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine in animal models. Overall, 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine has significant potential for further research in the field of neuroscience.
Métodos De Síntesis
The synthesis of 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine involves the reaction of 1-benzyl-4-phenylpiperazine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine.
Aplicaciones Científicas De Investigación
1-[(2-methylphenyl)acetyl]-4-phenylpiperazine has been extensively studied for its potential applications in the field of neuroscience. It has been found to be a potent and selective agonist of the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-[(2-methylphenyl)acetyl]-4-phenylpiperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models of these disorders.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-16-7-5-6-8-17(16)15-19(22)21-13-11-20(12-14-21)18-9-3-2-4-10-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHAPRSGLXGFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5439564.png)
![6-(2-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5439567.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5439577.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5439585.png)

![methyl 2-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5439596.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5439614.png)

![2-{4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5439629.png)

![4-{4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5439643.png)
![N-[2-(4-chlorophenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5439647.png)

![N-[4-(allyloxy)-3-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5439664.png)